molecular formula C9H20N2 B13958804 1,2,2,6,6-Pentamethylpiperazine CAS No. 63867-56-1

1,2,2,6,6-Pentamethylpiperazine

Cat. No.: B13958804
CAS No.: 63867-56-1
M. Wt: 156.27 g/mol
InChI Key: UILJIUFPKKZQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2,6,6-Pentamethylpiperazine (CAS 63867-56-1) is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . Calculated physical properties include a density of 0.821 g/cm³ and a boiling point of 168.655°C at 760 mmHg . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

63867-56-1

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1,2,2,6,6-pentamethylpiperazine

InChI

InChI=1S/C9H20N2/c1-8(2)6-10-7-9(3,4)11(8)5/h10H,6-7H2,1-5H3

InChI Key

UILJIUFPKKZQQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(N1C)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,2,6,6-Pentamethylpiperazine typically involves the modification of piperidine derivatives, especially 4-hydroxy-1,2,2,6,6-pentamethylpiperidine or related tetramethylpiperidine compounds. The preparation often includes catalytic hydrogenation, methylation, and condensation reactions with formaldehyde or related reagents.

Catalytic Hydrogenation and Subsequent Methylation

One well-documented method involves the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) to form 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), followed by methylation to yield 4-hydroxy-1,2,2,6,6-pentamethylpiperidine (HPMP), which can be further transformed into pentamethylpiperazine derivatives.

Key steps:

  • Hydrogenation: TAA is reduced in an aqueous medium using catalysts such as Raney nickel or ruthenium-on-charcoal. This step converts the oxo group to a hydroxy group, yielding HTMP in solution.

  • Methylation: The crude HTMP solution is reacted directly with formaldehyde (or paraformaldehyde) and formic acid at elevated temperatures (70°-150° Celsius), without isolating HTMP. Formaldehyde is used in at least 20% molar excess, and formic acid is added in a stoichiometric amount relative to HTMP.

  • Isolation: After reaction completion, the aqueous phase is separated, and the product phase is purified by distillation or crystallization.

Process conditions and optimization:

  • The hydrogenation is preferably conducted in water, allowing direct use of the crude HTMP solution without purification.

  • Concentration of the crude HTMP solution by distillation (10-50% volume reduction) before methylation improves efficiency.

  • The use of ruthenium-on-charcoal catalyst enhances selectivity and yield.

Step Reagents/Conditions Notes
Hydrogenation TAA, water solvent, Raney nickel or Ru/C catalyst, H2 gas Produces HTMP in aqueous solution
Methylation HTMP solution, formaldehyde (≥20% molar excess), formic acid (stoichiometric), 70°-150°C Direct reaction without HTMP isolation
Purification Phase separation, distillation/crystallization Isolates 4-hydroxy-1,2,2,6,6-pentamethylpiperidine

This method is described in detail in patent US5840905A and offers a streamlined synthesis with minimized isolation steps and solvent usage.

Hydrazine Reduction Route to Tetramethylpiperidine Intermediates

Another important precursor for pentamethylpiperazine synthesis is 2,2,6,6-tetramethylpiperidine, which can be prepared continuously by reduction of 4-oxo-2,2,6,6-tetramethylpiperidine with hydrazine.

Key points:

  • The process involves formation of a hydrazone intermediate by reacting triacetonamine with hydrazine hydrate.

  • The hydrazone is cleaved thermally in the presence of alkali (potassium hydroxide) and high-boiling solvents (such as ethylene glycol), producing 2,2,6,6-tetramethylpiperidine, nitrogen gas, water, and excess hydrazine.

  • The product is distilled off continuously, yielding a >90% pure tetramethylpiperidine phase.

  • This continuous process improves yield (>90%) and reduces solvent and alkali usage compared to batch methods.

Step Reagents/Conditions Outcome
Hydrazone formation Triacetonamine, hydrazine hydrate (1.5-3 equiv), 40-90°C Formation of hydrazone intermediate
Hydrazone cleavage Distillation bottoms with KOH, high boiling solvent, 160°-200°C Cleavage to tetramethylpiperidine, N2 gas
Product recovery Distillation, phase separation >90% purity tetramethylpiperidine

This method is detailed in patent US5663351A and is significant for providing an efficient precursor for further functionalization towards pentamethylpiperazine.

Methylation and Isolation Techniques for Pentamethylpiperazine Derivatives

The methylation of hydroxy-substituted tetramethylpiperidines to pentamethyl derivatives involves reaction with formaldehyde or paraformaldehyde, often in the presence of formic acid, followed by neutralization and purification.

Highlights:

  • The methylation reaction is conducted with formaldehyde or paraformaldehyde and a smaller amount of formic acid than the hydroxy compound.

  • After methylation, the crude product may be treated with a base such as sodium hydroxide or potassium hydroxide to neutralize excess formaldehyde and formic acid.

  • The reaction mixture is often extracted with an organic solvent immiscible with water (e.g., toluene, hexane, or ethers) to transfer the product into the organic phase.

  • The aqueous layer is separated and removed, and the organic phase is purified by distillation or crystallization to isolate the desired pentamethylpiperazine compound with low water content (<3% by weight).

Step Reagents/Conditions Notes
Methylation 4-hydroxy-2,2,6,6-tetramethylpiperidine, formaldehyde/paraformaldehyde, formic acid Methylation at controlled stoichiometry
Neutralization Base addition (NaOH, KOH, 25-50% aqueous solution) Neutralizes residual reagents
Extraction Organic solvent (aromatic hydrocarbons or ethers) Transfers product to organic phase
Purification Distillation or crystallization Isolates pure pentamethylpiperazine derivative

This procedure is described in patent US5910591A and emphasizes control of water content and base concentration to ensure high purity and yield.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield & Purity Advantages
Catalytic hydrogenation + methylation 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) Raney Ni or Ru/C catalyst, H2, formaldehyde, formic acid, aqueous medium, 70°-150°C High yield, direct use of crude HTMP Minimizes isolation steps, aqueous process
Hydrazine reduction (continuous) Triacetonamine Hydrazine hydrate, KOH, ethylene glycol, 160°-200°C >90% yield, >99% purity Continuous process, reduced solvent use
Methylation and neutralization 4-hydroxy-2,2,6,6-tetramethylpiperidine Formaldehyde, formic acid, base (NaOH/KOH), organic solvent extraction High purity (<3% water) Efficient purification, controlled water content

Chemical Reactions Analysis

1,2,2,6,6-Pentamethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-aryl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethylpiperazine involves its interaction with specific molecular targets and pathways. As a ganglion-blocking agent, it inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in the autonomic ganglia . This action results in the relaxation of smooth muscles and a decrease in blood pressure, making it useful in the treatment of hypertension.

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Substituents Core Structure Key Properties Applications
1,2,2,6,6-Pentamethylpiperazine 5 methyl groups (positions 1,2,2,6,6) Piperazine High steric bulk, lipophilicity Polymer stabilizers, synthesis intermediates
1-Methylpiperazine 1 methyl group Piperazine Moderate basicity, lower steric hindrance Solvent, pharmaceutical intermediates
Benzylpiperazine (BZP) Benzyl group at N1 Piperazine Aromatic π-system, psychoactive effects Illicit stimulant (now regulated)
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chlorophenyl at N1 Piperazine Serotonin receptor agonist Research on anxiety/depression, psychoactive substance
1-(2-Fluorophenyl)piperazine 2-Fluorophenyl at N1 Piperazine Enhanced electronic effects (F substituent) Antidepressant synthesis intermediates

Physicochemical Properties

  • Lipophilicity : Pentamethylpiperazine’s logP is higher than aryl derivatives due to alkyl groups, enhancing membrane permeability but reducing water solubility .
  • Basicity : The two tertiary amines in pentamethylpiperazine confer moderate basicity (pKa ~8–9), comparable to 1-methylpiperazine but lower than aryl analogs (e.g., BZP, pKa ~7.5) .
  • Steric Effects : The pentamethyl structure restricts conformational flexibility, making it less suitable for receptor binding but ideal for stabilizing polymers against oxidation .

Research Findings and Key Contrasts

  • Thermal Stability : Pentamethylpiperazine derivatives exhibit superior thermal stability in polymers compared to aryl analogs, which degrade at lower temperatures .
  • Receptor Binding : Aryl piperazines (e.g., mCPP) show high affinity for 5-HT receptors, while alkylated derivatives lack this activity due to steric hindrance .
  • Synthetic Complexity : Pentamethylpiperazine requires multi-step synthesis, whereas aryl derivatives are often synthesized in fewer steps .

Biological Activity

1,2,2,6,6-Pentamethylpiperazine (PMP) is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields based on recent research findings.

  • Molecular Formula : C10H21N
  • Molecular Weight : 155.285 g/mol
  • CAS Number : 79-55-0
  • Solubility : Soluble in toluene and dimethylformamide

1,2,2,6,6-Pentamethylpiperazine exhibits various biological activities through its interactions with neurotransmitter systems and enzymes.

Nicotinic Antagonism

PMP has been studied for its role in modulating nicotinic acetylcholine receptors. In a pharmacological evaluation, it was found to increase the effective dose (ED50) of nicotine required to depress spontaneous activity in a dose-dependent manner. Specifically, at doses of 3 mg/kg, PMP increased nicotine's ED50 by 4.7-fold compared to control .

Enzyme Interaction

PMP has shown potential in enzyme inhibition and catalysis. It has been utilized as a base in organic synthesis reactions involving thiocarbonylation processes. Research indicated that when combined with N-methylimidazole (NMI), PMP facilitated high conversion rates in specific reactions, demonstrating its utility as a catalyst .

Biological Applications

  • Pharmacological Uses
    • Originally introduced as a ganglion-blocking agent for hypertension treatment, PMP has implications in managing cardiovascular conditions .
    • It is also being explored for its potential in developing inhibitors for platelet-derived growth factor receptor (PDGFR) kinase, which is relevant for cancer therapy.
  • Research Applications
    • PMP is employed in the synthesis of various compounds used in biological imaging and sensing technologies.
    • Its derivatives are being studied for their stability and effectiveness as light stabilizers in industrial applications.

Case Study 1: Nicotine Modulation

In a controlled study on the effects of PMP on nicotine-induced behavior in animal models, it was observed that increasing doses of PMP resulted in significant alterations in locomotor activity and anxiety-related behaviors. This suggests that PMP may modulate the central effects of nicotine through antagonistic actions at nicotinic receptors.

Case Study 2: Enzyme Inhibition

Research demonstrated that PMP derivatives could inhibit specific metabolic enzymes involved in cancer cell proliferation. The study highlighted that structural modifications to PMP could enhance its inhibitory potency against PDGFR kinase compared to unmodified piperidine derivatives.

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Nicotinic AntagonismIncreases ED50 of nicotine
Enzyme InhibitionCatalytic activity with NMI
Cardiovascular TreatmentGanglion-blocking effects
Cancer Therapy DevelopmentPDGFR kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.